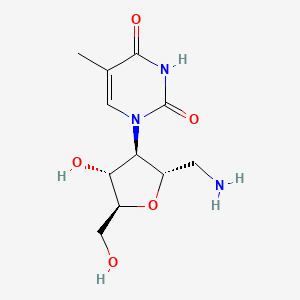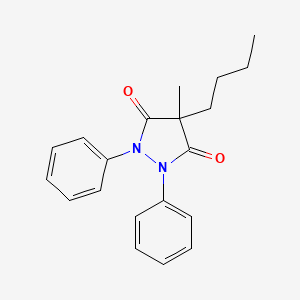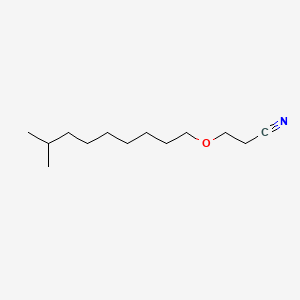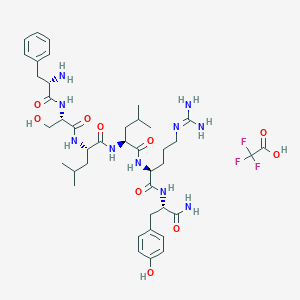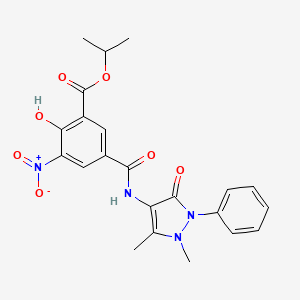
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester is a complex organic compound with a unique structure that combines several functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an isophthalamic acid core, an antipyrinyl group, a hydroxy group, a nitro group, and an isopropyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Isophthalamic Acid Derivative: The initial step involves the preparation of an isophthalamic acid derivative through the reaction of isophthalic acid with appropriate reagents under controlled conditions.
Introduction of Antipyrinyl Group: The antipyrinyl group is introduced through a nucleophilic substitution reaction, where the isophthalamic acid derivative reacts with an antipyrine derivative.
Esterification: The final step involves the esterification of the hydroxy group with isopropyl alcohol in the presence of an acid catalyst to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or aldehyde groups.
Scientific Research Applications
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the antipyrinyl group can interact with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Isophthalamic acid derivatives: Compounds with similar core structures but different substituents.
Antipyrine derivatives: Compounds with the antipyrinyl group but different functional groups.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
95136-49-5 |
|---|---|
Molecular Formula |
C22H22N4O7 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
propan-2-yl 5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-2-hydroxy-3-nitrobenzoate |
InChI |
InChI=1S/C22H22N4O7/c1-12(2)33-22(30)16-10-14(11-17(19(16)27)26(31)32)20(28)23-18-13(3)24(4)25(21(18)29)15-8-6-5-7-9-15/h5-12,27H,1-4H3,(H,23,28) |
InChI Key |
UQSOTBIHGBKCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])O)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



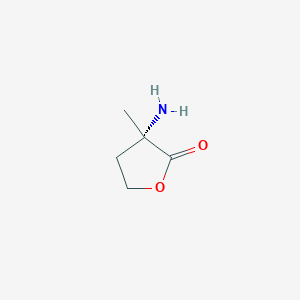
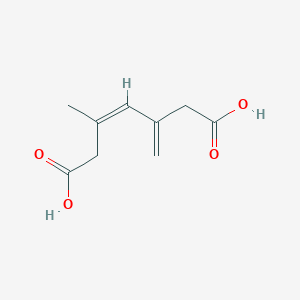
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
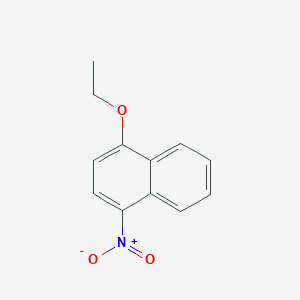

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)


![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
